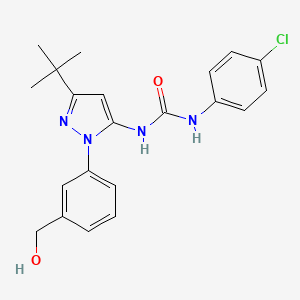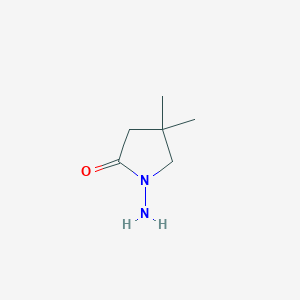
(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H14O4S. It is often used as a building block in organic synthesis due to its unique structure, which includes an oxetane ring and a sulfonate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxetan-3-yl) 4-methylbenzenesulfonate typically involves the reaction of 3-methyloxetan-3-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce ketones or aldehydes .
Scientific Research Applications
(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyloxetan-3-yl) 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds .
Comparison with Similar Compounds
Similar Compounds
- (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
- 4-Hydroxy-3-methoxybenzaldehyde nicotinamide
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate is unique due to its oxetane ring, which imparts strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis, allowing for the formation of complex structures that are difficult to achieve with other compounds .
Properties
Molecular Formula |
C11H14O4S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
(3-methyloxetan-3-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14O4S/c1-9-3-5-10(6-4-9)16(12,13)15-11(2)7-14-8-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
QDKCCYPCXQNFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2(COC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)
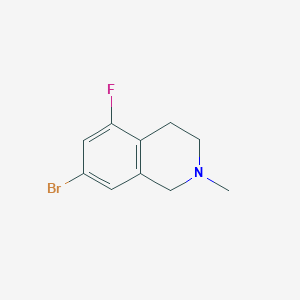
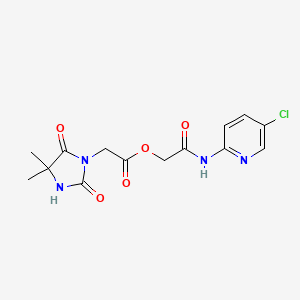
![2-Chloro-7-ethoxybenzo[d]oxazole](/img/structure/B12869949.png)
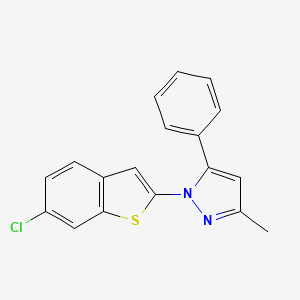
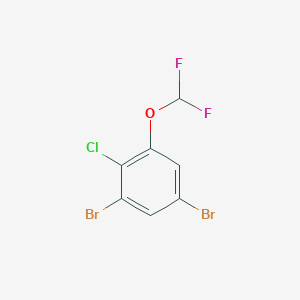
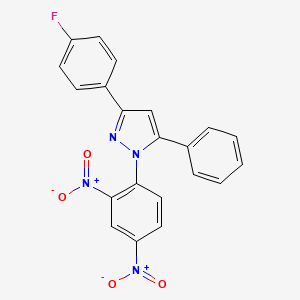
![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
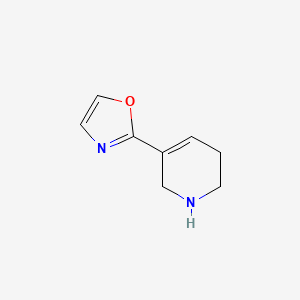
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)

